molecular formula C27H46Br2N2 B009438 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide CAS No. 19653-55-5

3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide

Cat. No. B009438
CAS RN: 19653-55-5
M. Wt: 558.5 g/mol
InChI Key: XHYMGLOHGGOQMQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide, also known as MBQ-167, is a quaternary ammonium compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. This compound is a potent muscarinic antagonist and has been shown to have a wide range of biological effects.

Mechanism Of Action

3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide is a potent muscarinic antagonist that binds to the muscarinic acetylcholine receptors and blocks their activation by acetylcholine. This results in a reduction in the activity of the parasympathetic nervous system, which is responsible for regulating various bodily functions such as heart rate, respiratory rate, and digestion.

Biochemical And Physiological Effects

3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the activity of the parasympathetic nervous system, resulting in a reduction in heart rate, respiratory rate, and gastrointestinal motility. It has also been shown to have anxiolytic and antipsychotic effects, making it a potential therapeutic agent for the treatment of anxiety disorders and schizophrenia.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide is its potent anticholinergic activity, which makes it a useful tool for studying the role of the parasympathetic nervous system in various physiological processes. However, its potent activity also makes it difficult to use in vivo, as it can cause unwanted side effects such as dry mouth, blurred vision, and constipation.

Future Directions

There are several future directions for research on 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain. Another area of interest is its potential use in the treatment of anxiety disorders and schizophrenia, as it has been shown to have anxiolytic and antipsychotic effects. Further research is needed to fully understand the mechanisms of action of 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide involves the reaction of 3-benzylquinuclidin-1-amine with 7-bromoheptan-1-ol and subsequent quaternization with methyl iodide. The final product is obtained as a white crystalline solid, which is purified by recrystallization.

Scientific Research Applications

3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have potent anticholinergic activity and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

CAS RN

19653-55-5

Product Name

3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide

Molecular Formula

C27H46Br2N2

Molecular Weight

558.5 g/mol

IUPAC Name

3-benzyl-1-[7-(1-methylpiperidin-1-ium-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane;dibromide

InChI

InChI=1S/C27H46N2.2BrH/c1-28(18-10-6-11-19-28)17-9-3-2-4-12-20-29-21-15-26(16-22-29)27(24-29)23-25-13-7-5-8-14-25;;/h5,7-8,13-14,26-27H,2-4,6,9-12,15-24H2,1H3;2*1H/q+2;;/p-2

InChI Key

XHYMGLOHGGOQMQ-UHFFFAOYSA-L

SMILES

C[N+]1(CCCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-]

Canonical SMILES

C[N+]1(CCCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-]

synonyms

8-benzyl-1-[7-(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)heptyl]-1-a zoniabicyclo[2.2.2]octane dibromide

Origin of Product

United States

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